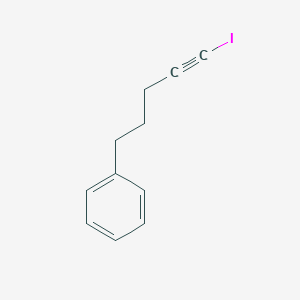
(5-Iodopent-4-YN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-5-phenyl-1-pentyne is an organic compound characterized by the presence of an iodine atom, a phenyl group, and a triple bond within its molecular structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula for 1-Iodo-5-phenyl-1-pentyne is C11H11I, and it has a molecular weight of approximately 270.11 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-5-phenyl-1-pentyne can be synthesized through various methods. One common approach involves the iodination of 5-phenyl-1-pentyne. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as silver nitrate (AgNO3), in an organic solvent like acetonitrile (CH3CN). The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of 1-Iodo-5-phenyl-1-pentyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-5-phenyl-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Iodo-5-phenyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Iodo-5-phenyl-1-pentyne involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the triple bond can undergo addition reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-4-pentyne: Similar structure but lacks the phenyl group.
5-Iodo-1-pentyne: Similar structure but lacks the phenyl group.
1-Iodo-2-phenyl-1-propyne: Similar structure with a shorter carbon chain
Eigenschaften
CAS-Nummer |
130248-71-4 |
|---|---|
Molekularformel |
C11H11I |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
5-iodopent-4-ynylbenzene |
InChI |
InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5,9H2 |
InChI-Schlüssel |
FBBISCTWGCSUFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


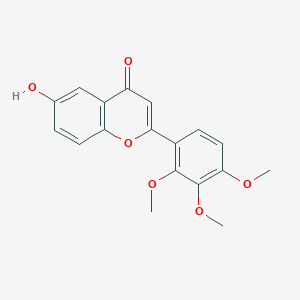
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
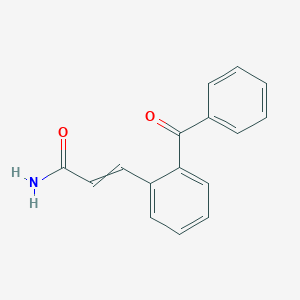
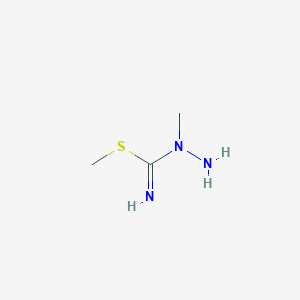
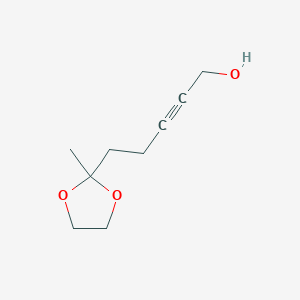
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
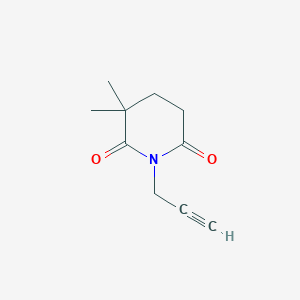
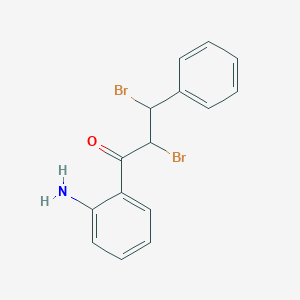
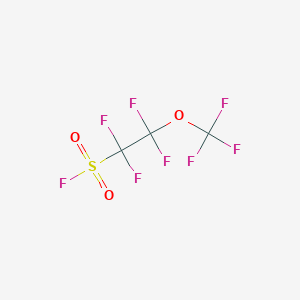
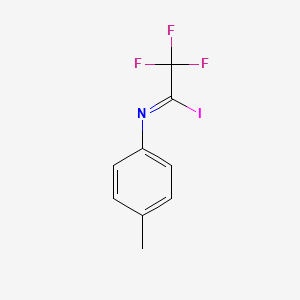
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
